

identifying and characterizing HIV-1 capsid inhibitor resistance mutations

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Compound of Interest

Compound Name: HIV-1 capsid inhibitor 1

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HIV-1 Capsid Inhibitor Resistance Technical Support Center

This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support the identification and characterization of HIV-1 capsid inhibitor resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed resistance mutations to the HIV-1 capsid inhibitor Lenacapavir (LEN)?

A1: Clinical trials and in vitro studies have identified several key resistance-associated mutations (RAMs) in the HIV-1 capsid (CA) protein that reduce susceptibility to Lenacapavir. The most frequently reported mutations include M66I, Q67H, K70N/H/R/S, and N74D/H.[1][2] [3][4] Of these, M66I and Q67H are among the most common.[1][5] While mutations like L56I have been selected for in vitro, they are less common clinically.[1] It's important to note that some of these mutations, particularly M66I, can significantly impair the virus's replication capacity (RC).[2][5][6]

Q2: How do I interpret the EC50 or IC50 fold-change values from my phenotypic resistance assay?





A2: The fold-change (FC) value is a critical metric for quantifying resistance. It is calculated by dividing the EC50 (or IC50) of the mutant virus by the EC50 of the wild-type (WT) reference virus.[7][8][9]

- Low-level resistance: A low FC (e.g., 2-5 fold) indicates a minor decrease in susceptibility.
- Intermediate resistance: A moderate FC (e.g., 5-10 fold) suggests a clinically relevant reduction in susceptibility.
- High-level resistance: A high FC (>10-fold) indicates a significant loss of drug activity.[3] For instance, the N74D mutation can decrease LEN binding affinity by ~20-fold and virus susceptibility by ~10-fold.[10] It is crucial to consider not just the EC50 value but also the slope of the dose-response curve, as some mutations can alter the shape of the curve, impacting drug effectiveness at clinical concentrations.[11]

Q3: My phenotypic assay shows my mutant virus has very low or no infectivity. How can I still measure its resistance profile?

A3: This is a common issue, as many capsid inhibitor resistance mutations, such as M66I, severely impair viral replication capacity.[2][5]

- Switch to a Single-Cycle (SC) Assay: SC assays, which measure a single round of infection, are often more successful for characterizing replication-impaired mutants than traditional multi-cycle (MC) assays.[2][6][12]
- Use a Highly Sensitive Reporter Cell Line: Specialized reporter cell lines, such as Rev-CEM-Luc/GFP, can detect infection from viruses with very low replication capacity where standard assays (like MT-2 cytopathic effect assays) fail.[2]
- Biochemical Assays: As an alternative to infectivity, you can assess the mutation's effect on capsid stability directly using biochemical methods like the "fate-of-capsid" assay or in vitro capsid assembly/stability assays.[13][14][15]

Q4: Can resistance mutations to capsid inhibitors exist in treatment-naïve individuals?

A4: Yes, although it is extremely rare.[1] Studies analyzing large sequence databases have found that virtually all known LEN-associated resistance mutations can be found in viruses from



individuals never exposed to the drug, albeit at a very low prevalence (e.g., around 0.26% of sequences).[16][17] The most prevalent naturally occurring mutation is Q67H, which is more common in the CRF01_AE subtype.[16][17] This suggests that pre-existing resistance is possible but unlikely to be a widespread clinical issue.[1]

Troubleshooting Experimental Issues

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Problem Encountered	Potential Cause	Recommended Solution
Low yield of mutant plasmid after site-directed mutagenesis.	1. Suboptimal primer design (e.g., low Tm, self-dimerization).2. Inefficient PCR amplification.3. Incomplete digestion of parental (wild-type) plasmid DNA by DpnI.	1. Redesign primers to be 25-45 bases long, with a GC content >40%, a calculated Tm ≥78°C, and terminate with a G or C.[18][19]2. Optimize PCR conditions (annealing temperature, extension time based on plasmid size). Use a high-fidelity polymerase.[18]3. Ensure DpnI digestion runs for at least 1-2 hours at 37°C to eliminate the parental template.[18]
Wild-type (WT) virus control shows high variability in infectivity assays.	1. Inconsistent virus production (transfection efficiency, cell health).2. Variability in target cell plating density or viability.3. Inaccurate virus quantification (p24 ELISA).	1. Standardize transfection protocols and use healthy, low-passage HEK293T cells. Harvest virus at a consistent time point.2. Use an automated cell counter to ensure consistent cell numbers. Perform a viability stain (e.g., Trypan Blue) before plating.3. Ensure p24 ELISA standard curve is accurate and samples are diluted within the linear range of the assay.
EC50 values are inconsistent across replicate experiments.	1. Pipetting errors when preparing serial dilutions of the inhibitor.2. Edge effects in 96-well plates.3. Fluctuation in incubator conditions (CO2, temperature).	1. Use calibrated pipettes and prepare a master mix of the highest drug concentration before performing serial dilutions.2. Avoid using the outermost wells of the plate for critical measurements, or fill them with sterile media/PBS to maintain humidity.3. Ensure

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		incubator is properly calibrated and maintains stable conditions throughout the experiment.
No resistance phenotype observed for a clinically reported mutation.	1. The mutation's effect is context-dependent (requires other mutations or a different viral backbone).2. The assay is not sensitive enough to detect low-level resistance.3. The mutation primarily affects capsid stability or another function not captured by a standard infectivity assay.	1. Test the mutation in combination with other known RAMs or in a different subtype backbone if relevant.[1]2. Increase the number of data points around the expected EC50 and ensure the doseresponse curve is well-defined.3. Perform a direct capsid stability assay (e.g., CsA washout or fate-of-capsid) to assess the biochemical impact of the mutation.[14][15]
		[20]

Quantitative Data Summary

The following table summarizes the phenotypic susceptibility of common Lenacapavir resistance mutations. Data is presented as fold-change (FC) in EC50 relative to the wild-type virus and the corresponding replication capacity (RC) as a percentage of wild-type.



Mutation	Fold-Change (FC) in LEN Susceptibility	Replication Capacity (% of WT)	Assay Type	Reference
Q67H	4.6	58%	Single-Cycle	[6]
M66I	>1000 - >2000	1.5% - 6%	Single-Cycle	[5][6]
N74D	~10	Not specified	Not specified	[3][10]
K70N	Not specified	Severely impaired	Multi-Cycle	[2]
L56I	Not specified	Not specified	In vitro selection	[1]
L56V	72	Diminished	Reporter Virus	[21]
N57H	4,890	Diminished	Reporter Virus	[21]

Note: Fold-change values can vary between assay systems (e.g., single-cycle vs. multi-cycle) and cell lines used.[2][6]

Detailed Experimental Protocols Protocol 1: Site-Directed Mutagenesis of HIV-1 Proviral DNA

This protocol describes the introduction of a point mutation into an HIV-1 proviral plasmid using a PCR-based method.

- Primer Design: Design a pair of complementary forward and reverse primers, 25-45
 nucleotides in length, containing the desired mutation in the center. The primers should have
 a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.[18][19]
- PCR Amplification:
 - Set up a PCR reaction containing: 50 ng of template plasmid DNA, 125 ng of each primer,
 dNTPs, and a high-fidelity DNA polymerase.



- Perform thermal cycling: an initial denaturation at 95°C for 1 minute, followed by 18-25 cycles of denaturation (95°C, 50 sec), annealing (60°C, 50 sec), and extension (68°C, 1 min/kb of plasmid length).[18]
- Parental DNA Digestion: Add 1-2 μL of DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.[18]
- Transformation: Transform the DpnI-treated DNA into high-efficiency competent E. coli cells. Plate on selective agar plates (e.g., LB-ampicillin) and incubate overnight at 37°C.[22]
- Verification: Pick several colonies, culture them, and isolate the plasmid DNA using a miniprep kit. Verify the presence of the desired mutation and the integrity of the gene via Sanger sequencing.

Protocol 2: Single-Cycle HIV-1 Infectivity Assay

This assay quantifies the susceptibility of mutant viruses to a capsid inhibitor in a single round of infection.

- Virus Production: Co-transfect HEK293T cells with the proviral plasmid (WT or mutant) and a VSV-G envelope expression plasmid. The VSV-G envelope allows the virus to infect a broad range of cells in a CD4-independent manner.
- Harvest and Quantification: At 48 hours post-transfection, harvest the cell culture supernatant. Clarify the supernatant by centrifugation and filter through a 0.45 μm filter. Quantify the amount of virus produced using a p24 antigen ELISA.
- Target Cell Preparation: Plate target cells (e.g., TZM-bl or HEK293T) in a 96-well plate.
 These cells typically contain a reporter gene (e.g., Luciferase or GFP) under the control of the HIV-1 LTR.
- Infection and Drug Treatment:
 - Prepare serial dilutions of the capsid inhibitor in culture medium.
 - Normalize viral stocks based on p24 concentration.



- Add the diluted inhibitor to the target cells, followed immediately by the addition of a fixed amount of virus.
- Readout: At 48-72 hours post-infection, measure the reporter gene activity (e.g., luminescence for luciferase).
- Data Analysis: Plot the reporter signal against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value. The fold-change is determined by dividing the mutant EC50 by the WT EC50.[7]

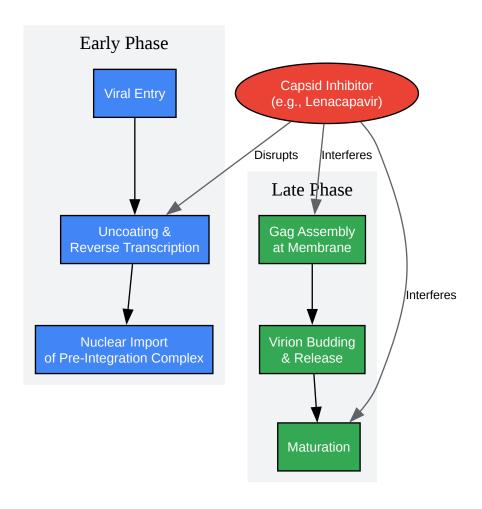
Visualizations (Diagrams)



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Caption: Workflow for characterizing a resistance mutation.

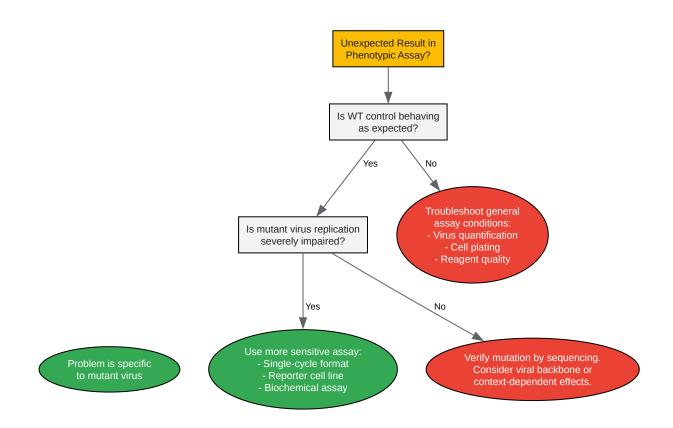




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Caption: HIV-1 capsid's role and points of inhibition.





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Caption: Troubleshooting decision tree for resistance assays.

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